![molecular formula C8H4BrF3N2 B3027240 4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1256824-06-2](/img/structure/B3027240.png)

4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Vue d'ensemble

Description

“4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the empirical formula C6H4Br2F3N . It has a molecular weight of 306.91 . This compound is in solid form .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) derivatives, which includes “4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

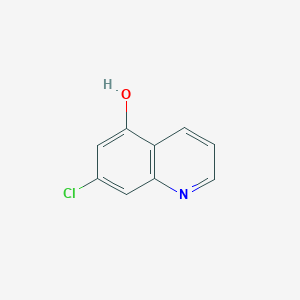

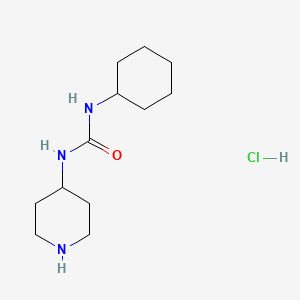

The molecular structure of “4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” includes a pyridine ring, a bromine atom, and a trifluoromethyl group . The presence of these groups contributes to the unique physical and chemical properties of this compound .Physical And Chemical Properties Analysis

“4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is a solid compound . It is characterized by the presence of a fluorine atom and a pyridine in its structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique

Agrochemical Applications

Trifluoromethylpyridines, such as 4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of Crop-Protection Products

Among trifluoromethylpyridine derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .

Microwave-Assisted Synthesis

Pyrazolo[3,4-b]pyridines, which include 4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, have been the object of increased attention due to their enormous biological potential combined with a broad synthetic scope .

Synthesis of Polycyclic Structures

Pyrazolo[3,4-b]pyridines, including 4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, are fragments of polycyclic structures . They have been used in the synthesis of these complex structures .

Copper-Catalyzed Cycloaddition

4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be used in copper-catalyzed cycloaddition reactions . This new protocol under optimized reaction conditions afforded 4-trifluoromethyl pyrazoles in moderate to excellent yields with excellent chemoselectivity .

These are just a few of the many potential applications of 4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. As research continues, it is expected that many novel applications will be discovered in the future .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Orientations Futures

Trifluoromethylpyridine (TFMP) and its intermediates, including “4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

Mécanisme D'action

Target of Action

It’s known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction , which suggests that its targets could be the transition metal catalysts involved in this reaction.

Mode of Action

In the context of the Suzuki–Miyaura coupling reaction, 4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine might interact with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to a transition metal, such as palladium . The compound may also participate in the oxidative addition step, where the transition metal becomes oxidized through its donation of electrons to form a new metal-carbon bond .

Biochemical Pathways

Given its role in the suzuki–miyaura coupling reaction , it’s likely that this compound affects pathways related to carbon-carbon bond formation.

Pharmacokinetics

Its molecular weight is 30691 , which might influence its bioavailability and pharmacokinetic properties.

Result of Action

Its involvement in the suzuki–miyaura coupling reaction suggests that it plays a role in facilitating carbon-carbon bond formation .

Propriétés

IUPAC Name |

4-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-5-1-2-13-7-6(5)4(3-14-7)8(10,11)12/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLSLNIHKSZKLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1Br)C(=CN2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856930 | |

| Record name | 4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

1256824-06-2 | |

| Record name | 4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

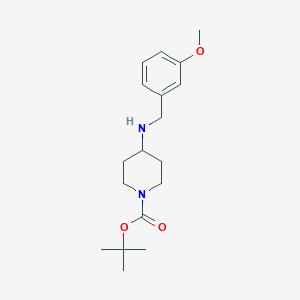

![tert-Butyl 4-[3-(4-chlorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027165.png)

![tert-Butyl 4-[(2-amino-4-fluorophenylamino)methyl]piperidine-1-carboxylate](/img/structure/B3027173.png)

![Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3027174.png)

![Ethyl 3-amino-5-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B3027176.png)

![Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoate](/img/structure/B3027178.png)

![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid](/img/structure/B3027179.png)